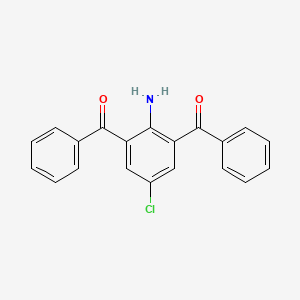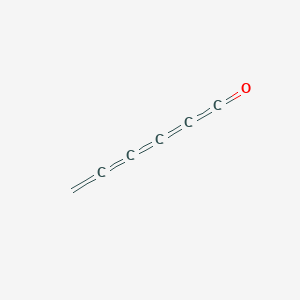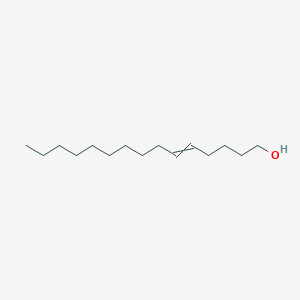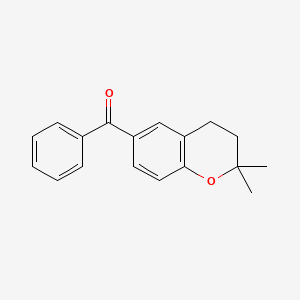
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a phenyl group and a methanone moiety.
Métodos De Preparación
The synthesis of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the condensation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzopyrans and their derivatives .
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .
Comparación Con Compuestos Similares
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone can be compared with other similar compounds, such as:
2,2-Dimethylchroman: Similar in structure but lacks the phenyl methanone moiety.
Flavanones: These compounds have a similar benzopyran ring system but differ in their substitution patterns and biological activities.
Coumarins: These are benzopyran derivatives with a lactone ring, known for their anticoagulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63565-09-3 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-18(2)11-10-14-12-15(8-9-16(14)20-18)17(19)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
Clave InChI |
SWHLZFIQGOQMMU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


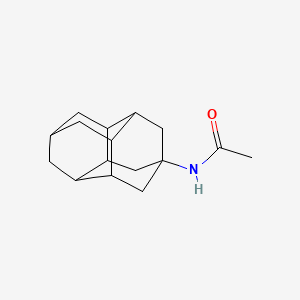
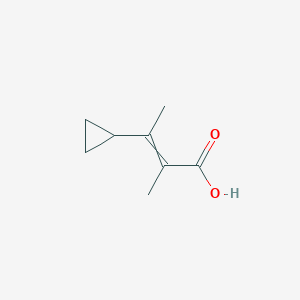

arsane](/img/structure/B14507262.png)
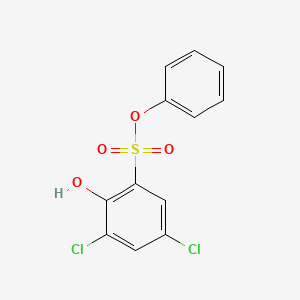
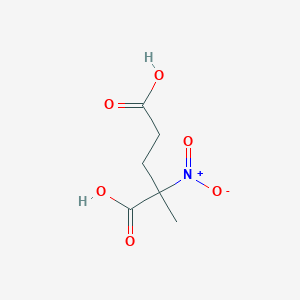
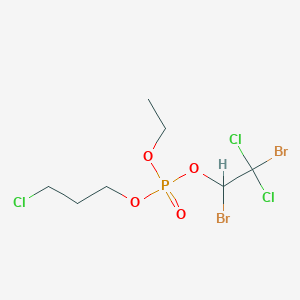
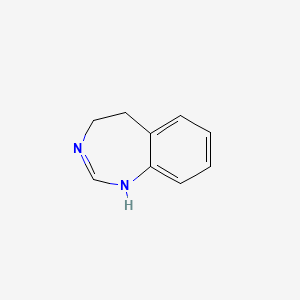
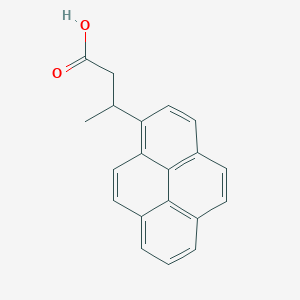
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
